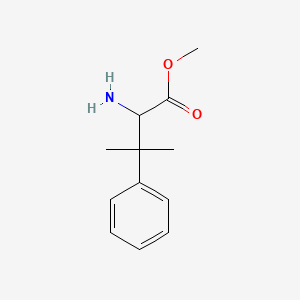

Methyl 2-amino-3-methyl-3-phenylbutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 2-amino-3-methyl-3-phenylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-12(2,10(13)11(14)15-3)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 |

InChI Key |

OCWPPXJEMKBKCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of Methyl 2-amino-3-methyl-3-phenylbutanoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. ias.ac.inamazonaws.com For this compound, several disconnections can be envisioned, primarily focusing on the formation of the C2-C3 bond and the introduction of the C2 amino group.

Two principal retrosynthetic pathways are considered:

Pathway A: Alkylation of a Glycine (B1666218) Equivalent. This approach involves disconnecting the C2-C3 bond. The target molecule can be traced back to a nucleophilic glycine synthon (an enolate or its equivalent) and a tertiary electrophile, such as a 2-phenyl-2-propyl halide. However, SN2-type reactions at sterically hindered neopentyl-like centers are notoriously difficult, making this a challenging, though direct, approach.

Pathway B: Addition to a C=N or C=C Bond. A more feasible strategy involves disconnecting the C2-C3 bond via a conjugate addition or a Strecker-type reaction.

Conjugate Addition: This route retrosynthetically cleaves the C2-C3 bond, leading to a β,β-disubstituted α,β-unsaturated ester and an amine source, or a β,β-disubstituted nitroalkene which can be subsequently reduced.

Strecker Synthesis: This pathway disconnects both the C2-N and C2-C(O)OCH₃ bonds, tracing back to 2-methyl-2-phenylpropanal (B3052037), a cyanide source (for the carboxylate group), and ammonia (B1221849) (for the amino group). researchgate.net

A third approach could involve the rearrangement of a suitable precursor, although this is less common for this specific structural class. These analyses form the basis for exploring various enantioselective and diastereoselective synthetic methods.

Enantioselective and Diastereoselective Synthesis Approaches

The primary challenge in synthesizing this compound is the simultaneous control of the two contiguous stereocenters at C2 and C3. The construction of vicinal quaternary and tertiary stereocenters is a significant hurdle in stereoselective synthesis due to steric hindrance. nih.govfigshare.comchinesechemsoc.orgacs.org

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. ingentaconnect.comresearchgate.net After the desired stereocenter(s) are set, the auxiliary is removed. This is a robust and reliable method for achieving high levels of stereocontrol.

For the synthesis of α-amino acids, common auxiliaries derived from amino acids, such as Evans' oxazolidinones or Schöllkopf's bis-lactim ethers, are often employed. ingentaconnect.comrsc.org In a typical sequence, the chiral auxiliary is attached to a glycine precursor. The resulting chiral enolate is then reacted with an electrophile. The bulky auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thereby establishing the stereochemistry at the α-carbon (C2).

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Diastereoselectivity (dr) | Advantages | Disadvantages |

|---|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | >95:5 | High diastereoselectivity, predictable stereochemistry | Requires strong bases (e.g., LDA), auxiliary removal can be harsh |

| Schöllkopf's Bis-lactim Ether | Asymmetric synthesis of α-amino acids | >95:5 | High diastereoselectivity, mild reaction conditions | Limited scope of electrophiles |

This table is generated based on typical results for analogous compounds as direct synthesis data for the target compound is not available.

Asymmetric catalysis offers a more atom-economical and elegant alternative to chiral auxiliaries by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net The development of catalytic asymmetric methods for the synthesis of α,β-disubstituted amino acids is an active area of research. nih.gov

Key catalytic strategies include:

Catalytic Asymmetric Conjugate Addition: A powerful method for forming the C2-C3 bond is the conjugate addition of a nucleophile to an electrophilic acceptor. For instance, the addition of a glycine Schiff base enolate to a β,β-disubstituted nitroalkene, catalyzed by a chiral phase-transfer catalyst or a chiral metal complex, can establish both stereocenters with high control. The nitro group can then be reduced to the desired amine.

Catalytic Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral enamine or dehydroamino acid precursor. A chiral transition-metal catalyst, typically based on rhodium or iridium with chiral phosphine (B1218219) ligands, can deliver hydrogen to one face of the double bond, setting the stereochemistry at C2 and C3 simultaneously.

Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, can catalyze C-C bond-forming reactions. acs.orgresearchgate.net An organocatalyzed Mannich-type reaction between an enolizable carbonyl compound and an imine derived from 2-methyl-2-phenylpropanal could be a potential route to establish the desired stereochemistry.

Table 2: Illustrative Asymmetric Catalytic Systems for Similar Transformations

| Reaction Type | Catalyst System | Substrate Type | Stereoselectivity | Reference Concept |

|---|---|---|---|---|

| Phase-Transfer Alkylation | Chiral Quaternary Ammonium (B1175870) Salt | Glycine Schiff Base | High ee | Catalytic alkylation of glycine derivatives nih.gov |

| Conjugate Addition | Chiral Metal-Salen Complex | Nitroalkene | High ee, moderate dr | Asymmetric C-C bond formation researchgate.net |

| Asymmetric Hydrogenation | Rhodium-DIPAMP | Dehydroamino Acid | >95% ee | Enantioselective synthesis of amino acids libretexts.org |

This table presents examples of catalytic systems used for transformations analogous to the synthesis of the target compound.

Optimization of Reaction Conditions and Yields for Diverse Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing chemical yield and stereoselectivity. researchgate.net Key parameters that are typically screened include the choice of catalyst/auxiliary, solvent, temperature, reaction time, and the nature of reactants and additives. For instance, in a catalytic asymmetric reaction, subtle changes to the ligand structure can have a profound impact on the enantiomeric excess (ee) and diastereomeric ratio (dr). researchgate.net

Lowering the reaction temperature often enhances selectivity by favoring the transition state that leads to the major diastereomer. researchgate.net The choice of solvent can influence catalyst solubility, stability, and the conformation of the transition state assembly.

Table 3: Hypothetical Optimization of a Catalytic Asymmetric Conjugate Addition

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (syn, %) |

|---|---|---|---|---|---|---|

| 1 | L1 | Toluene | 25 | 75 | 70:30 | 85 |

| 2 | L2 | Toluene | 25 | 82 | 85:15 | 92 |

| 3 | L2 | THF | 25 | 60 | 80:20 | 88 |

| 4 | L2 | CH₂Cl₂ | 25 | 85 | 88:12 | 94 |

| 5 | L2 | CH₂Cl₂ | 0 | 90 | 95:5 | 98 |

This is an illustrative table demonstrating a typical optimization process for a reaction to synthesize a structurally similar compound.

Alternative Synthetic Pathways and Their Efficiency Comparisons

Beyond the main strategies, other pathways can be considered. One alternative is the use of enzymatic or biocatalytic methods. nih.gov Enzymes like transaminases can be used for the enantioselective synthesis of amino acids, offering high selectivity under mild, environmentally friendly conditions. nih.gov

Another approach could be a radical-based synthesis. The addition of radicals to C=C or C=N bonds can be an effective way to form C-C bonds, and recent advances have allowed for stereocontrol in these reactions. nih.gov

| Enzymatic Synthesis | Extremely high selectivity; mild, aqueous conditions; environmentally benign. nih.gov | Substrate scope can be limited; enzyme availability and stability can be issues. | High for suitable substrates. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry is essential for developing sustainable synthetic processes. skpharmteco.compeptide.comepa.govacs.org

Prevention: Designing syntheses to minimize waste is paramount. Catalytic methods are inherently better than stoichiometric ones in this regard. epa.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Asymmetric catalysis generally has a higher atom economy than routes employing chiral auxiliaries.

Less Hazardous Chemical Syntheses: This principle encourages the use of substances that possess little or no toxicity. skpharmteco.comgappeptides.com This includes avoiding heavy metals where possible and using safer reagents.

Safer Solvents and Auxiliaries: The use of hazardous solvents like chlorinated hydrocarbons should be minimized. Greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even water are preferred. gappeptides.com

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. acs.org

Use of Renewable Feedstocks: While challenging for this specific molecule, sourcing starting materials from renewable biomass is a long-term goal. epa.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups and chiral auxiliaries, should be avoided as it generates waste. acs.org Direct catalytic C-H functionalization would be an ideal but highly challenging approach.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org This strongly favors asymmetric catalysis over the use of chiral auxiliaries.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For Methyl 2-amino-3-methyl-3-phenylbutanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, as well as the elucidation of its conformational and stereochemical properties.

Detailed ¹H and ¹³C NMR Assignments and Conformational Analysis

Predicted ¹H and ¹³C NMR spectra provide the fundamental framework for the structural elucidation of this compound. The chemical shifts are influenced by the electronic environment of each nucleus, offering insights into the connectivity and functional groups present.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group are anticipated to appear in the downfield region, typically between 7.2 and 7.4 ppm, likely as a complex multiplet. The methoxy (B1213986) group of the ester will present as a sharp singlet at approximately 3.6 ppm. The proton at the chiral center (C2) is expected to be a singlet around 3.3 ppm. The two diastereotopic methyl groups at C3 will likely appear as two distinct singlets, and the amino group protons would appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum will show signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to have the most downfield shift, typically around 175 ppm. The aromatic carbons will resonate in the 125-145 ppm range, with the quaternary carbon attached to the butyl chain appearing at the lower end of this range. The quaternary carbon at C3 is predicted to be around 45 ppm, while the chiral carbon C2 is expected at approximately 65 ppm. The methoxy carbon should appear around 52 ppm, and the two methyl carbons at C3 are predicted to have distinct shifts due to their diastereotopic nature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (C=O) | - | ~175.0 | - |

| C2 (CH) | ~3.3 | ~65.0 | s |

| C3 (C) | - | ~45.0 | - |

| C4/C5 (CH₃) | ~1.4 / ~1.5 | ~25.0 / ~26.0 | s / s |

| C6 (C-ipso) | - | ~145.0 | - |

| C7/C11 (C-ortho) | ~7.3 | ~128.0 | d |

| C8/C10 (C-meta) | ~7.4 | ~129.0 | t |

| C9 (C-para) | ~7.3 | ~127.0 | t |

| OCH₃ | ~3.6 | ~52.0 | s |

| NH₂ | Variable | - | br s |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D spectra and for probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would primarily show correlations between the aromatic protons, helping to delineate the spin system of the phenyl ring. No other significant correlations are expected due to the lack of adjacent protons on the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. Predicted correlations would link the proton signal at ~3.3 ppm to the carbon at ~65.0 ppm (C2-H2), the methoxy protons at ~3.6 ppm to the carbon at ~52.0 ppm (OCH₃), and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key predicted correlations would include:

The methoxy protons (~3.6 ppm) to the carbonyl carbon (~175.0 ppm).

The C2 proton (~3.3 ppm) to the carbonyl carbon (~175.0 ppm), the quaternary carbon C3 (~45.0 ppm), and the ipso-carbon of the phenyl ring (~145.0 ppm).

The methyl protons (~1.4 and ~1.5 ppm) to the quaternary carbon C3 (~45.0 ppm) and the chiral carbon C2 (~65.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. Predicted NOESY correlations would be crucial for determining the relative stereochemistry and preferred conformation. Key expected correlations would be between the C2 proton and the protons of one of the C3 methyl groups, as well as with the ortho protons of the phenyl ring. Correlations between the two C3 methyl groups and the phenyl ring protons would also be anticipated.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₂H₁₇NO₂), the predicted exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with a high degree of confidence.

| Formula | Species | Calculated m/z |

|---|---|---|

| C₁₂H₁₇NO₂ | [M+H]⁺ | 208.1332 |

| C₁₂H₁₇NO₂ | [M+Na]⁺ | 230.1151 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Ions

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the molecular ion) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule. The predicted fragmentation of protonated this compound would likely proceed through several key pathways:

Loss of the methoxycarbonyl group (-COOCH₃): This would lead to a significant fragment ion.

Alpha-cleavage: Cleavage of the C2-C3 bond could result in two possible fragment ions, depending on which fragment retains the charge.

Loss of ammonia (B1221849) (-NH₃): This is a common fragmentation pathway for primary amines.

Cleavage within the phenyl group: Although less common, fragmentation of the aromatic ring can occur under high energy conditions.

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 149.0964 | [M+H - COOCH₃]⁺ |

| 132.0964 | [M+H - NH₃ - CO]⁺ |

| 117.0910 | [C₉H₁₁]⁺ (cumene cation) |

| 91.0542 | [C₇H₇]⁺ (tropylium ion) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

The predicted IR and Raman spectra of this compound would display characteristic bands for its functional groups:

N-H stretching: The amino group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹ in the IR spectrum. These bands might be broad due to hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the ester carbonyl group is predicted around 1735 cm⁻¹ in the IR spectrum.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretch of the ester group is predicted to show a strong band around 1100-1300 cm⁻¹.

N-H bending: The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the phenyl ring and the C-C backbone, which may be weak in the IR spectrum.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (asymmetric) | ~3450 | Weak | Medium |

| N-H stretch (symmetric) | ~3350 | Weak | Medium |

| Aromatic C-H stretch | ~3060 | ~3060 | Medium/Strong |

| Aliphatic C-H stretch | ~2970 | ~2970 | Strong |

| C=O stretch | ~1735 | Medium | Strong (IR) |

| N-H bend | ~1600 | Weak | Medium |

| Aromatic C=C stretch | ~1500, ~1450 | ~1500, ~1450 | Strong (Raman) |

| C-O stretch | ~1200 | Weak | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Despite the power of this technique, there is currently no publicly available crystallographic data for this compound in resources such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, critical information regarding its crystal system, space group, and unit cell dimensions remains undetermined.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Purity and Solution Conformation

Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical environment of chromophores within the molecule. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. Both techniques are highly sensitive to the molecule's three-dimensional structure and can be used to determine enantiomeric purity and investigate conformational changes in solution.

A comprehensive search of scientific literature reveals no published studies on the chiroptical properties of this compound. As a result, experimental data regarding its specific rotation, Cotton effects, and CD spectral characteristics are not available. This absence of data precludes a detailed analysis of its solution-state conformation and the experimental determination of its enantiomeric purity via these methods.

Table 2: Chiroptical Data for this compound

| Parameter | Value |

|---|---|

| Specific Rotation ([α]) | Data not available |

| Circular Dichroism (CD) Maxima/Minima | Data not available |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering profound insights into the electronic structure and reactivity of molecules. For Methyl 2-amino-3-methyl-3-phenylbutanoate, DFT calculations could be employed to determine a variety of electronic properties and reactivity descriptors.

By solving approximations of the Schrödinger equation, DFT can map the electron density distribution within the molecule, revealing regions of high and low electron density. This information is crucial for understanding the molecule's polarity and its propensity to interact with other chemical species. Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For analogous compounds, DFT has been used to calculate these values, providing insights into their chemical behavior. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For instance, in similar molecules, the negative potential is often localized on oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potentials are found around hydrogen atoms. scienceopen.comresearchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies. scienceopen.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.

A hypothetical table of DFT-calculated reactivity descriptors for this compound is presented below, based on typical values observed for similar organic molecules.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Chemical Hardness | 2.65 eV | Measures resistance to change in electron distribution |

| Electronegativity | 3.85 eV | Represents the molecule's ability to attract electrons |

| Electrophilicity Index | 2.79 eV | Quantifies the electrophilic character |

Conformational Analysis using Molecular Mechanics and Quantum Methods

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. For this compound, with its multiple rotatable bonds, this analysis is crucial for understanding its physical and biological properties.

This analysis typically involves a two-step process:

Molecular Mechanics (MM): MM methods provide a fast and efficient way to explore the vast conformational space of a molecule. By using classical mechanics principles, these methods can quickly identify a set of low-energy conformers.

Quantum Methods (e.g., DFT): The low-energy conformers identified by MM are then subjected to more accurate quantum mechanical calculations to refine their geometries and relative energies. This provides a more reliable picture of the conformational landscape. For example, in the analysis of 2-methylbutane, different staggered and eclipsed conformations are considered to determine the most stable arrangement. oregonstate.edu

The potential energy surface of a molecule can be scanned by systematically rotating key dihedral angles and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers).

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. For this compound, the following spectroscopic data could be computationally predicted:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. bas.bg These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated and experimental spectra, one can confirm the molecular structure and identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts are invaluable in interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure and chromophores within the molecule. researchgate.net

Below is a hypothetical comparison of experimental and calculated spectroscopic data for a related compound, illustrating the validation process.

| Spectroscopic Data | Experimental Value | Calculated Value |

| IR (C=O stretch) | 1735 cm⁻¹ | 1740 cm⁻¹ |

| ¹H NMR (O-CH₃) | 3.65 ppm | 3.70 ppm |

| ¹³C NMR (C=O) | 172.1 ppm | 171.5 ppm |

| UV-Vis (λmax) | 258 nm | 260 nm |

Reaction Mechanism Elucidation through Transition State Modeling and Potential Energy Surfaces

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

For the synthesis or transformation of this compound, computational modeling could be used to:

Identify the most likely reaction pathway: By comparing the energy barriers of different possible mechanisms, the most favorable pathway can be determined.

Characterize transition state structures: The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes during the reaction.

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

For instance, in the study of reaction mechanisms, identifying the transition state and calculating the activation energy are key steps to understanding the kinetics of the reaction.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into:

Solvation effects: How the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and reactivity.

Intermolecular interactions: The nature and strength of interactions between the solute and solvent molecules, such as hydrogen bonding.

Dynamical properties: How the molecule moves and flexes in solution.

For this compound, MD simulations could be used to understand its solubility in different solvents and to study its interactions with other molecules in a biological environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its chemical structure. mdpi.com If a set of similar molecules with known biological activities is available, a QSAR model can be developed to relate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to their activity.

For this compound, if it were part of a series of compounds being investigated for a particular biological effect, QSAR modeling could be used to:

Predict its biological activity: Based on its calculated molecular descriptors.

Identify key structural features: That are important for the observed activity.

Design new molecules: With potentially improved activity.

A typical QSAR model is represented by a mathematical equation that links biological activity to one or more molecular descriptors.

Reactivity, Derivatization, and Transformation Studies

Reactions at the Amino Group: Acylation, Alkylation, and Heterocycle Formation

The primary amino group in Methyl 2-amino-3-methyl-3-phenylbutanoate is a key site for nucleophilic reactions, allowing for a wide range of derivatizations.

Acylation: The nitrogen atom readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide derivatives. This transformation is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. The high nucleophilicity of primary amines ensures that this reaction is generally efficient. researchgate.netacs.org In multifunctional molecules, chemoselective N-acylation can often be achieved over other potentially reactive groups like alcohols by controlling the reaction conditions. nih.govnih.gov For the title compound, acylation would yield N-acyl-methyl 2-amino-3-methyl-3-phenylbutanoate derivatives, a common strategy in medicinal chemistry to modify a molecule's biological properties.

Alkylation: The amino group can be mono- or di-alkylated through various methods. Direct alkylation with alkyl halides can be employed, though it may sometimes lead to overalkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled and widely used method is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding N-alkylated amine. chimia.ch This process allows for the introduction of a wide variety of alkyl substituents.

Heterocycle Formation: The bifunctional nature of β-amino esters makes them valuable precursors for the synthesis of nitrogen-containing heterocycles. rsc.orgnih.gov While direct reactions are possible, the title compound can first be converted to a more reactive β-enamino ester intermediate. These intermediates are known to participate in cyclization reactions to form a diverse array of heterocyclic systems, including pyridines, pyrazoles, pyrroles, and quinolines. acs.orgorganic-chemistry.org For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of a substituted dihydropyridine (B1217469) or pyridine (B92270) ring, while reaction with hydrazine (B178648) derivatives could yield pyrazolones. The specific reaction pathway and resulting heterocyclic structure depend on the chosen coreactant and reaction conditions. rsc.org

Modifications of the Ester Moiety: Hydrolysis, Transesterification, and Reduction Reactions

The methyl ester group is another key functional handle that can be readily transformed into other functionalities, such as carboxylic acids and alcohols.

Hydrolysis: The ester can be cleaved to the corresponding carboxylic acid, 2-amino-3-methyl-3-phenylbutanoic acid, through hydrolysis. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly performed using aqueous solutions of strong bases like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). chimia.chnih.govchemicalforums.com While effective, care must be taken as basic conditions can promote epimerization at the adjacent C2 stereocenter. chemicalforums.com Acid-catalyzed hydrolysis, using aqueous mineral acids, offers an alternative that avoids this specific risk. Metal ions have also been shown to catalyze the hydrolysis of amino acid esters. nih.govacs.org

Transesterification: This process allows for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl, or tert-butyl esters) by reaction with a different alcohol in the presence of an acid or base catalyst. nih.gov Transesterification of β-amino esters is a well-documented transformation. nih.govresearchgate.net This reaction is often an equilibrium process, and it is typically driven to completion by using the desired alcohol as the solvent or by removing the methanol (B129727) byproduct as it forms. This modification can be used to alter the solubility or reactivity of the molecule, or to introduce a more suitable protecting group for subsequent synthetic steps. researchgate.netscispace.com

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of reducing esters and carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.comyoutube.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent like THF would yield 2-amino-3-methyl-3-phenylbutan-1-ol. jocpr.com The primary amino group is generally unreactive towards LiAlH₄ under these conditions. chemistrysteps.com This transformation provides access to the corresponding amino alcohol, a valuable chiral building block in its own right.

Reactions Involving the Phenyl and Alkyl Substituents of this compound

Further diversification of the molecule can be achieved by targeting the phenyl ring or, under more specific conditions, the alkyl groups.

Reactions of the Phenyl Group: The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. wikipedia.orgresearchgate.net The substituent already on the ring—in this case, a bulky secondary alkyl group—directs incoming electrophiles primarily to the ortho and para positions. masterorganicchemistry.com However, due to the significant steric hindrance imposed by the quaternary carbon adjacent to the ring, substitution is expected to occur almost exclusively at the para position. Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst like FeBr₃ or AlCl₃ to introduce a halogen atom. youtube.com

Sulfonation: Using fuming sulfuric acid (H₂SO₃/SO₃) to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a strong Lewis acid like AlCl₃ to introduce an acyl or alkyl group, respectively. masterorganicchemistry.com

These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, significantly expanding the synthetic utility of the parent molecule.

| Reaction Type | Reagents | Expected Major Product (Substituent at para-position) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro |

| Bromination | Br₂, FeBr₃ | 4-Bromo |

| Sulfonation | SO₃, H₂SO₄ | 4-Sulfonic acid |

| Acylation | RCOCl, AlCl₃ | 4-Acyl |

Reactions of the Alkyl Substituents: The methyl groups and the quaternary carbon atom consist of sp³-hybridized carbons with strong C-H and C-C bonds. These are generally unreactive under typical ionic reaction conditions. Functionalization at these positions would require more forcing conditions, such as free-radical reactions, or the use of advanced C-H activation catalysis, which can selectively target otherwise inert C-H bonds. nih.govnih.gov

Stereoselective Reactions and Epimerization Pathways of the Amino Ester

The C2 carbon atom, which is bonded to the amino and ester groups, is a chiral center, making stereochemistry a critical aspect of the molecule's reactivity.

Epimerization Pathways: The hydrogen atom on the C2 carbon is alpha to the ester's carbonyl group, which makes it slightly acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of the original stereochemical configuration. nih.gov If the starting material is a single enantiomer, this process, known as epimerization (or racemization if it leads to a 1:1 mixture of enantiomers), can result in a mixture of stereoisomers. chemicalforums.com This is a known complication in reactions involving amino acid derivatives, particularly under basic conditions or during certain peptide coupling procedures. researchgate.netnih.gov

Stereoselective Reactions: When starting with an enantiomerically pure form of this compound, the existing stereocenter can influence the stereochemical outcome of subsequent reactions. This is the basis of stereoselective synthesis. masterorganicchemistry.com For instance, the alkylation of the enolate formed at C2 can proceed with diastereoselectivity, where the existing chiral center directs the approach of the incoming electrophile to preferentially form one diastereomer over the other. nih.govresearchgate.net Similarly, if the ester were converted to a ketone, its stereoselective reduction could yield a specific diastereomer of the corresponding amino alcohol. The ability to perform stereoselective transformations is crucial for the synthesis of enantiopure complex molecules, such as pharmaceuticals. nih.gov

Catalytic Transformations and Ligand Development involving the Title Compound

The structural features of this compound suggest its potential use in catalysis, particularly as a chiral ligand. The molecule contains two potential coordination sites for a metal ion: the nitrogen atom of the amino group and an oxygen atom of the ester's carbonyl group.

These two sites are positioned to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. If the compound is used in its enantiopure form, it can create a chiral coordination environment around the metal. Such chiral metal complexes are the cornerstone of asymmetric catalysis, where they can catalyze reactions to produce a desired enantiomer of a product in high excess. The corresponding amino alcohol, obtained from the reduction of the ester, is also an excellent candidate for a chiral ligand, as amino alcohols are a well-established ligand class. While specific applications of the title compound as a ligand may not be extensively documented, its structure is analogous to many successful ligands used in stereoselective reactions like hydrogenation, alkylation, and cyclopropanation. acs.org

Synthesis of Complex Molecular Architectures and Advanced Intermediates Utilizing this compound

The diverse reactivity of its functional groups makes this compound a valuable building block for synthesizing more complex molecules and advanced intermediates. organic-chemistry.org

By leveraging the reactions described in the preceding sections, the compound can be elaborated in a controlled, stepwise manner. For example, a synthetic sequence could involve:

Modification of the Phenyl Ring: An electrophilic aromatic substitution, such as nitration, could be performed.

Transformation of the Ester: The nitro-substituted ester could then be hydrolyzed to the carboxylic acid.

Reaction at the Amino Group: The amino group could be protected (e.g., via acylation) to prevent interference in subsequent steps.

Amide Bond Formation: The resulting N-protected amino acid could be coupled with another amine or amino acid to form a complex amide or dipeptide, a key reaction in pharmaceutical synthesis.

Alternatively, reduction of the ester to the amino alcohol provides an intermediate that can be used to synthesize chiral auxiliaries, or its hydroxyl group can be converted into an ether or another ester. The ability to perform selective transformations at each of the three main functional sites (amine, ester, phenyl ring) allows for a modular approach to building complex molecular architectures from a relatively simple chiral starting material.

Chirality and Stereochemical Aspects

Stereoisomeric Forms and Diastereomers of Methyl 2-amino-3-methyl-3-phenylbutanoate

This compound possesses two chiral centers: the carbon atom at the 2-position (α-carbon), bonded to the amino group, and the carbon atom at the 3-position (β-carbon), which is a quaternary carbon bonded to a methyl group, a phenyl group, and the rest of the carbon chain. The presence of these two stereocenters gives rise to a total of 22 = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. The four stereoisomers of this compound can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center.

The four stereoisomers are:

(2R, 3R)-Methyl 2-amino-3-methyl-3-phenylbutanoate

(2S, 3S)-Methyl 2-amino-3-methyl-3-phenylbutanoate

(2R, 3S)-Methyl 2-amino-3-methyl-3-phenylbutanoate

(2S, 3R)-Methyl 2-amino-3-methyl-3-phenylbutanoate

The pair of (2R, 3R) and (2S, 3S) are enantiomers of each other. Similarly, the pair of (2R, 3S) and (2S, 3R) are also enantiomers. The relationship between any other pairing, for example (2R, 3R) and (2R, 3S), is diastereomeric.

Table 1: Stereoisomeric Forms of this compound

| Stereoisomer Configuration | Relationship to (2R, 3R) |

|---|---|

| (2R, 3R) | Identical |

| (2S, 3S) | Enantiomer |

| (2R, 3S) | Diastereomer |

Methodologies for Enantiomeric and Diastereomeric Purity Determination

The separation and quantification of the different stereoisomers of this compound are essential for quality control in its synthesis and for studying the properties of each individual isomer. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For amino acid esters, polysaccharide-based CSPs are often effective. yakhak.orgresearchgate.netsigmaaldrich.com The separation of the four stereoisomers of this compound would likely yield four distinct peaks in the chromatogram, allowing for their quantification.

Table 2: Illustrative Chiral HPLC Separation Data for this compound Stereoisomers

| Stereoisomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (2R, 3S) | 8.5 | 48.2 |

| (2S, 3R) | 9.8 | 47.9 |

| (2R, 3R) | 11.2 | 1.9 |

Chiral Gas Chromatography (GC): Chiral GC is another valuable method for the separation of volatile chiral compounds. researchgate.netnih.govsigmaaldrich.com For amino acid esters, derivatization is often necessary to increase their volatility. The separation is achieved using a chiral stationary phase, similar to HPLC.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: NMR spectroscopy in the presence of chiral shift reagents can be used to distinguish between enantiomers. acs.orgresearchgate.netlibretexts.org These reagents are typically lanthanide complexes that form diastereomeric complexes with the enantiomers of the analyte. This results in different chemical shifts for corresponding protons in the NMR spectrum, allowing for the determination of enantiomeric excess. Chiral solvating agents can also be used to induce similar differentiation in the NMR spectra. nih.gov

Table 3: Hypothetical ¹H-NMR Chemical Shift Differences (Δδ) for the Methyl Ester Protons of this compound Enantiomers in the Presence of a Chiral Shift Reagent

| Enantiomer | Chemical Shift (ppm) | Δδ (ppm) |

|---|---|---|

| (2R, 3R)-Methyl Ester | 3.75 | 0.05 |

Asymmetric Induction and Chirality Transfer in Synthetic Transformations

The stereoselective synthesis of a single desired stereoisomer of this compound is a significant challenge in organic chemistry. This is typically achieved through asymmetric synthesis, which involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction.

Asymmetric Induction: In the context of synthesizing this molecule, asymmetric induction would involve creating one or both of the chiral centers with a preference for a specific configuration. For instance, a chiral catalyst could be used in a reaction that forms the C2-N bond or the C2-C3 bond, leading to an enrichment of one stereoisomer. The synthesis of α,β-disubstituted amino acids often employs methods like the asymmetric Strecker synthesis or the alkylation of chiral enolates. rsc.orgrsc.org

Chirality Transfer: Chirality transfer involves the transmission of stereochemical information from a chiral starting material or reagent to the product. nih.govresearchgate.netacs.org For example, a chiral auxiliary attached to a precursor molecule can direct the approach of a reagent to one face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center. After the reaction, the auxiliary can be removed.

The stereoselective synthesis of compounds with adjacent chiral centers, particularly when one is a quaternary carbon, is a complex task that often requires sophisticated synthetic strategies to achieve high diastereoselectivity and enantioselectivity. acs.orgacs.org

Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound is an important consideration, as racemization (the conversion of an enantiomerically pure substance into a racemic mixture) can lead to a loss of desired properties.

Racemization at the α-Carbon: The α-proton of amino acid esters is susceptible to deprotonation under basic conditions, which can lead to racemization through the formation of a planar enolate intermediate. nih.govresearchgate.netnih.gov The rate of this racemization can be influenced by the solvent, temperature, and the nature of the base used.

Epimerization: In a molecule with multiple chiral centers like this compound, the inversion of configuration at only one of these centers is called epimerization. nih.govresearchgate.netdntb.gov.uaacs.org For instance, under certain conditions, the (2R, 3R) isomer could be converted into the (2S, 3R) diastereomer.

Stability under Various Conditions: The ester group can be hydrolyzed under acidic or basic conditions, which could potentially affect the stereochemical integrity of the molecule. The stability of the stereocenters is also dependent on temperature; elevated temperatures can increase the rate of racemization. nih.gov Studies on analogous amino acid esters show that the choice of reaction conditions during synthesis and handling is critical to prevent unwanted stereochemical transformations. d-nb.infogoogle.com

No Biological Activity Data Available for this compound

A comprehensive review of scientific literature and chemical databases reveals a significant absence of published research on the biological activity and mechanistic properties of the chemical compound this compound. Despite extensive searches, no studies were identified that would permit a detailed analysis according to the requested article structure.

The inquiry for information pertaining to the molecular targets, enzyme interactions, and cellular effects of this specific compound did not yield any relevant results. Consequently, the construction of an article with scientifically accurate and specific data for the following sections is not possible:

Biological Activity and Mechanistic Insights Strictly Non Clinical Human Focus

Mechanistic Elucidation of Biochemical and Cellular Activities

While searches were broadened to include structurally similar compounds, such as other non-proteinogenic amino acid esters and phenylbutanoate derivatives, the available information on these analogs is not directly applicable to Methyl 2-amino-3-methyl-3-phenylbutanoate. Extrapolating findings from different molecules would be scientifically unfounded and would not adhere to the strict focus on the subject compound.

Therefore, due to the lack of available data, the creation of an informative and scientifically accurate article focusing solely on the biological activity of this compound is not feasible at this time.

Advanced Analytical Methodologies and Separation Techniques

Development of Hyphenated Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the trace analysis of "Methyl 2-amino-3-methyl-3-phenylbutanoate." These methods offer high sensitivity and selectivity, which are critical for detecting minute quantities of the compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like "this compound." The separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column. The mobile phase often consists of a mixture of an aqueous component with an organic modifier like acetonitrile or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate to improve ionization efficiency.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules [M+H]+ of the target compound with minimal fragmentation. In tandem mass spectrometry (MS/MS), the precursor ion is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. For "this compound," derivatization is generally not required for LC-MS/MS analysis nih.gov.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For GC-MS/MS analysis, the inherent polarity and low volatility of "this compound" necessitate a derivatization step to make it amenable to gas chromatography. Common derivatization strategies for amino acids and their esters involve converting the polar functional groups into more volatile moieties. One such method is the use of alkyl chloroformates, like methyl chloroformate, which react with the amino group to form a less polar carbamate and also esterify the carboxylic acid if it were present nih.gov. Another approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Once derivatized, the compound can be separated on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase. The separated derivative then enters the mass spectrometer, where electron ionization (EI) is typically used. Similar to LC-MS/MS, tandem mass spectrometry enhances selectivity and sensitivity for trace analysis nih.govnih.gov. The selection of appropriate precursor and product ions is crucial for developing a robust quantitative method.

| Technique | Sample Preparation | Typical Instrumentation | Ionization Mode | Key Advantages |

| LC-MS/MS | Dilution in a suitable solvent; minimal sample preparation often required. | HPLC system coupled to a triple quadrupole mass spectrometer. | Electrospray Ionization (ESI) | High sensitivity, high selectivity, suitable for non-volatile and thermally labile compounds, no derivatization needed. |

| GC-MS/MS | Derivatization required (e.g., with methyl chloroformate or silylation agents). | Gas chromatograph coupled to a triple quadrupole mass spectrometer. | Electron Ionization (EI) | High chromatographic resolution, robust and widely available. |

Chiral Separation Techniques for Enantiomeric Resolution of this compound

As "this compound" possesses a chiral center, the separation of its enantiomers is of paramount importance, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and effective method for the enantiomeric resolution of β-amino acid esters. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are particularly versatile and have shown success in separating a wide range of chiral compounds, including amino acid esters nih.govresearchgate.net.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are commonly used. The addition of small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can improve peak shape and resolution. For "this compound," a mobile phase consisting of hexane and isopropanol on a polysaccharide-based CSP would be a suitable starting point for method development.

Chiral Gas Chromatography (GC):

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. As with achiral GC analysis, "this compound" would require derivatization prior to analysis. The derivatized enantiomers are then separated on a chiral capillary column. Cyclodextrin-based stationary phases are commonly used for the enantioselective separation of amino acid derivatives researchgate.net. The selection of the appropriate derivatizing agent and chiral stationary phase is crucial for achieving baseline separation of the enantiomers.

| Technique | Stationary Phase | Mobile/Carrier Gas | Derivatization | Detection |

| Chiral HPLC | Chiral Stationary Phases (e.g., polysaccharide-based) | Liquid (e.g., Hexane/Isopropanol) | Not typically required | UV, Mass Spectrometry |

| Chiral GC | Chiral Capillary Columns (e.g., cyclodextrin-based) | Gas (e.g., Helium, Hydrogen) | Required | Flame Ionization Detector (FID), Mass Spectrometry |

Chromatographic Methods for Purity Assessment and Impurity Profiling

Ensuring the purity of "this compound" is a critical aspect of quality control. Chromatographic methods are the cornerstone of purity assessment and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

Reversed-phase HPLC with UV detection is a standard and robust method for determining the purity of "this compound." The phenyl group in the molecule provides a chromophore that allows for sensitive detection using a UV detector. A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol in a gradient or isocratic elution mode.

Impurity profiling involves the detection and identification of any synthesis-related byproducts or degradation products. The retention times of known impurities can be established using reference standards. For unknown impurities, fractions can be collected for further structural elucidation by techniques like mass spectrometry or NMR. The European Pharmacopoeia often recommends chromatographic methods to limit impurities in amino acids and their derivatives to levels as low as 0.1% researchgate.net.

Gas Chromatography (GC) with Flame Ionization Detection (FID):

Following derivatization, GC-FID can also be employed for purity assessment. GC offers high resolution, which can be advantageous for separating closely related impurities. The flame ionization detector provides a response that is proportional to the mass of the carbon in the analyte, making it a reliable quantitative detector.

| Method | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC-UV | C18 reversed-phase | Acetonitrile/Water or Methanol/Water | UV-Vis | Purity determination, impurity profiling, quantification. |

| GC-FID | Capillary column (e.g., DB-5) | Helium or Hydrogen | FID | Purity of derivatized compound, analysis of volatile impurities. |

Quantitative Analytical Methods for Reaction Monitoring and Process Control in Synthesis

The efficient synthesis of "this compound" relies on the ability to monitor the reaction progress and control critical process parameters in real-time. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials mt.comlongdom.orgnih.goveuropeanpharmaceuticalreview.comresearchgate.net.

In-situ Reaction Monitoring with HPLC:

HPLC is a valuable tool for monitoring the progress of the synthesis of "this compound." By taking small aliquots from the reaction mixture at regular intervals and analyzing them by HPLC, the consumption of reactants and the formation of the product and any byproducts can be quantified. This data allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of β-amino acid esters, HPLC has been used to monitor the reaction and optimize yield mdpi.com.

A typical quantitative HPLC method would involve creating a calibration curve using standards of known concentrations of the starting materials and the final product. The peak areas from the chromatograms of the reaction samples are then used to determine the concentrations of each component over time.

| Parameter | Methodology | Instrumentation | Data Output |

| Reactant Consumption | HPLC-UV | HPLC with UV detector | Concentration of starting materials vs. time |

| Product Formation | HPLC-UV | HPLC with UV detector | Concentration of "this compound" vs. time |

| Byproduct Formation | HPLC-UV | HPLC with UV detector | Concentration of impurities vs. time |

The application of these advanced analytical methodologies is fundamental to the comprehensive characterization of "this compound," ensuring its quality, stereochemical purity, and efficient synthesis.

Potential Applications in Organic Synthesis and Materials Science Non Clinical

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of at least one stereogenic center at the α-carbon (C2) inherently makes Methyl 2-amino-3-methyl-3-phenylbutanoate a valuable chiral building block. Chiral molecules are crucial in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical and agrochemical applications where stereoisomers can exhibit vastly different biological activities.

In asymmetric synthesis, chiral building blocks, also known as chiral synthons, are incorporated into a larger molecule to transfer their stereochemical properties, guiding the formation of new stereocenters with a high degree of control. The defined stereochemistry of this amino acid ester can be leveraged to produce complex target molecules with specific three-dimensional arrangements. Methodologies for the asymmetric synthesis of tailor-made amino acids often employ chiral auxiliaries or complexes that enable the stereoselective construction of α- and β-substituted amino acids. nih.govresearchgate.netnih.gov The structural framework of this compound makes it a candidate for diastereoselective reactions, where the existing chiral center directs the stereochemical outcome of a reaction at a different site on the molecule.

Table 1: Key Structural Features and Their Implications in Asymmetric Synthesis

| Structural Feature | Implication in Synthesis |

| α-Chiral Center | Serves as a source of chirality for the synthesis of enantiopure compounds. |

| β-Quaternary Center | Provides significant steric hindrance, influencing the facial selectivity of approaching reagents. |

| Amino and Ester Groups | Offer versatile handles for further chemical modification and incorporation into larger structures. |

| Phenyl Group | Allows for electronic tuning and participation in π-stacking interactions, potentially influencing catalyst-substrate binding. |

Precursor for Bioactive Molecules and Natural Product Synthesis

Non-natural amino acids are fundamental components in the development of novel bioactive molecules. Their incorporation into molecular structures can lead to compounds with enhanced efficacy, improved metabolic stability, and novel mechanisms of action. The unique structure of this compound makes it an attractive precursor for synthesizing analogs of natural products or entirely new classes of therapeutic agents.

The sterically hindered β-position is particularly significant. In many biological processes, peptides and other small molecules are degraded by enzymes such as proteases. The bulky 3-methyl-3-phenyl group can act as a shield, preventing the approach of enzymes and thereby increasing the molecule's resistance to metabolic degradation. This is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. Furthermore, the rigid structure imposed by the quaternary center can lock a molecule into a specific conformation that is optimal for binding to a biological target, such as a receptor or enzyme active site. α,β-Diamino acids, a related class of compounds, are known to be key structural fragments of various biologically active compounds. nih.govucm.es

Application in Peptide Chemistry and Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. researchgate.netresearchgate.net The incorporation of sterically constrained, non-natural amino acids is a cornerstone of peptidomimetic design. nih.govupc.edu

This compound is well-suited for this purpose. Its bulky β-substituent can be used to:

Induce Specific Secondary Structures: The steric hindrance around the Cα-Cβ bond restricts the possible dihedral angles (phi and psi) of the peptide backbone, forcing it to adopt specific secondary structures like β-turns or helical conformations. iris-biotech.de This conformational control is critical for mimicking the bioactive shape of a natural peptide.

Increase Proteolytic Stability: As mentioned, the bulky side chain can protect the adjacent peptide bond from cleavage by proteases, significantly extending the half-life of the peptide in biological systems. iris-biotech.de

Modulate Receptor Selectivity: By fixing the orientation of other amino acid side chains in a peptide sequence, it can enhance binding affinity and selectivity for a specific receptor subtype.

Table 2: Comparison of Natural Amino Acids vs. This compound in Peptides

| Property | Natural Amino Acids (e.g., Alanine, Phenylalanine) | This compound |

| Conformational Flexibility | High | Low (Restricted) |

| Proteolytic Susceptibility | High | Low (Sterically shielded) |

| Structural Diversity | Limited to 20 proteinogenic side chains | Expands structural possibilities |

| Secondary Structure Influence | Variable | Strong turn- or helix-inducing potential |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. beilstein-journals.org Molecules designed for self-assembly often contain functionalities that promote specific interactions, such as hydrogen bonding, π-π stacking, and hydrophobic effects.

This compound possesses several features that make it a candidate for exploration in this field:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor.

π-π Stacking: The phenyl ring can interact with other aromatic systems through π-π stacking.

Steric Influence: The bulky substituents would significantly influence the packing of the molecules, potentially leading to the formation of unique and complex supramolecular architectures, such as nanotubes, vesicles, or gels.

Derivatives of amino acids and benzene-1,3,5-tricarboxylic acid are known to be effective gelators, self-assembling into fibrous networks through a combination of hydrogen bonding and π-π stacking. researchgate.net The specific geometry of this compound could be exploited to direct the formation of novel, ordered materials.

Potential in Polymer Chemistry and Functional Material Development

Amino acids and their esters are versatile monomers for the synthesis of functional polymers. mdpi.com They can be used to create polyamides and polyesters, which are often biodegradable and biocompatible, making them suitable for biomedical applications.

The incorporation of this compound into a polymer backbone would be expected to impart specific properties to the resulting material:

Increased Thermal Stability: The rigid, bulky side chains could restrict polymer chain mobility, potentially increasing the glass transition temperature (Tg) and thermal stability of the material.

Modified Solubility: The hydrophobic phenyl and methyl groups would decrease the polymer's solubility in aqueous solutions while increasing its solubility in organic solvents.

Control of Morphology: The defined stereochemistry and bulky nature of the monomer could influence the polymer's chain packing and morphology, affecting its mechanical and optical properties.

By copolymerizing this monomer with other amino acid esters or different types of monomers, it would be possible to fine-tune the properties of the resulting functional materials for applications ranging from specialty plastics to materials for tissue engineering.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

While dedicated research on Methyl 2-amino-3-methyl-3-phenylbutanoate is not extensively documented in publicly available literature, its structural motifs are central to broader academic pursuits in the synthesis of α,α-disubstituted and α,β-diamino acids. The primary academic contributions relevant to this compound are therefore conceptual and methodological rather than specific experimental findings on the molecule itself.

Key discoveries have centered on the stereoselective synthesis of amino acids with adjacent chiral centers. The development of catalytic asymmetric reactions has been a major focus, providing pathways to enantiomerically enriched α- and β-amino acids. nih.gov These methods are crucial for accessing specific stereoisomers of compounds like this compound, which is essential for their application in pharmacology and materials science.

Furthermore, significant progress has been made in the synthesis of sterically hindered amino acids. nih.govresearchgate.net The presence of a quaternary carbon atom adjacent to the amino group in this compound presents a considerable synthetic challenge due to steric hindrance. nih.gov Research into overcoming these steric barriers, often through the use of specialized coupling reagents and catalytic systems, provides a foundation for the potential synthesis of this and related compounds. thieme.de

The importance of α,α-disubstituted α-amino acids as modifiers of peptide conformation is another key area of academic contribution. nih.gov These non-natural amino acids can induce specific secondary structures in peptides, enhancing their biological activity and stability. While not directly studying this compound, this body of work underscores the potential utility of this compound and its analogues.

Remaining Challenges and Open Questions in the Field

Despite the advancements in synthetic organic chemistry, several challenges and open questions remain, particularly concerning the synthesis and application of sterically hindered amino acids like this compound.

Stereoselective Synthesis: The primary challenge lies in the development of highly efficient and stereoselective synthetic routes. The creation of vicinal stereocenters, especially when one is a quaternary carbon, is a formidable task. nih.gov Existing methods often struggle with low yields, limited substrate scope, or the need for complex, multi-step procedures when applied to highly substituted targets. An open question is whether a general and practical catalytic system can be developed for the direct and enantioselective synthesis of such compounds.

Scalability and Accessibility: Many of the current synthetic methods for complex amino acids are not easily scalable, limiting their practical application in drug discovery and materials science where larger quantities of material are often required. The development of robust and scalable syntheses for compounds like this compound remains a significant hurdle.

Incorporation into Peptides: The steric hindrance of α,α-disubstituted amino acids makes their incorporation into peptide chains notoriously difficult. researchgate.net Standard peptide coupling methods often fail or give very low yields. A key challenge is the development of novel coupling reagents and strategies that can efficiently form peptide bonds involving these bulky amino acids.

Understanding Structure-Property Relationships: There is a lack of fundamental understanding of how the specific structural features of compounds like this compound influence the properties of the molecules they are incorporated into. For instance, how does the phenyl group at the β-position, combined with the gem-dimethyl groups, affect the conformational preferences of a peptide chain? Answering such questions is crucial for the rational design of new functional molecules.

Proposed Future Research Avenues for this compound and its Analogues

The challenges and open questions in the field naturally lead to several promising avenues for future research.

Development of Novel Catalytic Systems: A major focus should be on the design and development of new chiral catalysts for the asymmetric synthesis of sterically hindered α,β-diamino acid derivatives. This could include exploring new metal-ligand complexes or organocatalysts that can effectively control the stereochemistry of the reaction and overcome the steric challenges. rsc.org The development of catalysts for the enantioselective synthesis of vicinal diamines is a particularly relevant area of investigation. rsc.org

Exploration of Biocatalysis: Enzymatic approaches could offer a powerful alternative to traditional chemical synthesis. The use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could provide highly selective and environmentally friendly routes to enantiopure this compound and its analogues.

Computational Modeling and Design: In silico studies can play a crucial role in both the design of new synthetic routes and in predicting the properties of peptides and other molecules containing these unnatural amino acids. Computational modeling can help to understand the conformational constraints imposed by these residues and guide the design of new functional materials and therapeutics.

Synthesis and Screening of Analogue Libraries: The synthesis of a library of analogues of this compound with variations in the aromatic substituent and the alkyl groups would be highly valuable. Screening these libraries for biological activity or material properties could lead to the discovery of new lead compounds for drug development or novel building blocks for materials science.

Investigation of Self-Assembling Properties: The unique conformational preferences that can be induced by sterically hindered amino acids may lead to novel self-assembling peptides and peptidomimetics. Future research could explore the design and synthesis of short peptides containing this compound to investigate their ability to form well-defined nanostructures.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-amino-3-methyl-3-phenylbutanoate with high enantiomeric purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous amino esters are synthesized by reacting amino acid derivatives with methylating agents under inert atmospheres. Key conditions include:

- Solvent choice : Tetrahydrofuran (THF) or dichloromethane for solubility and reactivity .

- Reagents : Use of trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) and bases like diisopropylethylamine (DIPEA) to drive the reaction .

- Temperature : Reactions often proceed at 60°C for 24–48 hours to ensure completion .

- Purification : C18 reverse-phase chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) for enantiomeric separation .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

- LCMS and HPLC : Retention times and mass spectra confirm molecular weight and purity. For example, LCMS retention times of analogous compounds range from 1.2–2.5 minutes under gradient elution .

- Chiral HPLC : To resolve enantiomers, use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- NMR : Key signals include δ 1.3–1.5 ppm (methyl groups) and δ 3.6–3.8 ppm (methoxy protons) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ester or amino groups .

- Stability tests : Monitor via periodic HPLC analysis; degradation manifests as new peaks (e.g., free carboxylic acid or racemization products) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Reagent purity : Impure trifluoroethylating agents reduce yields. Validate via NMR or titration .

- Catalyst selection : Palladium or nickel catalysts in cross-coupling reactions improve efficiency (e.g., 80–95% yields in fluorinated analogs) .

- Reaction monitoring : Use in-situ FT-IR or inline LCMS to detect intermediates and optimize reaction termination .

Q. What experimental strategies are recommended for studying the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. IC50 values can indicate potency .

- Receptor binding studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) enable quantification of binding affinity via scintillation counting .

- Cellular uptake : Fluorescent tagging (e.g., dansyl chloride) and confocal microscopy track intracellular localization .

Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina to predict metabolic stability .

- QSAR modeling : Correlate substituent effects (e.g., fluorine substitution) with logP and solubility using Gaussian or COSMO-RS .